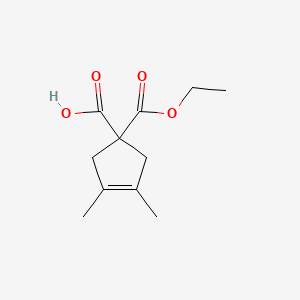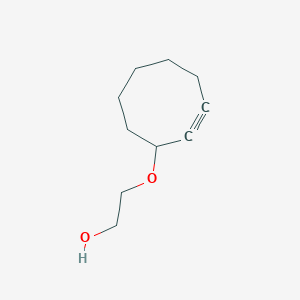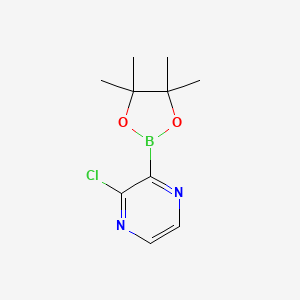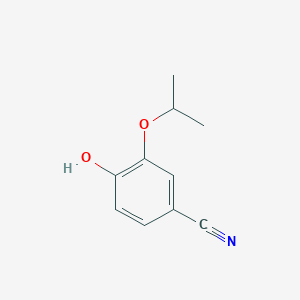![molecular formula C9H12F2O2 B13452441 3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
3,3-Difluorospiro[3.4]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorospiro[34]octane-1-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure and the presence of two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorospiro[3.4]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring followed by the introduction of the fluorine atoms. One common method involves the cyclization of a suitable precursor, such as a cyclohexanone derivative, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3,3-Difluorospiro[3.4]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which 3,3-Difluorospiro[3.4]octane-1-carboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The spirocyclic structure also contributes to the compound’s unique reactivity and stability, influencing its behavior in various chemical and biological systems.
Comparación Con Compuestos Similares
- 1,1-Difluorospiro[2.5]octane-4-carboxylic acid
- 1,1-Difluorospiro[2.5]octane-5-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Comparison: 3,3-Difluorospiro[3.4]octane-1-carboxylic acid stands out due to its specific spirocyclic structure and the position of the fluorine atoms. This configuration can result in different reactivity patterns and binding affinities compared to other similar compounds. The unique arrangement of the spirocyclic ring and fluorine atoms can also influence the compound’s physical and chemical properties, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H12F2O2 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
3,3-difluorospiro[3.4]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-6(7(12)13)8(9)3-1-2-4-8/h6H,1-5H2,(H,12,13) |
Clave InChI |
KRHMQWWKUDMWNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(CC2(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)





![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13452454.png)
